Superior In Vitro Potency Against Gram-Positive and -Negative Clinical Isolates vs. Ciprofloxacin
Clinafloxacin hydrochloride demonstrates superior in vitro potency compared to ciprofloxacin across a broad panel of clinical bacterial isolates. In a large multi-center study of 4,213 aerobic and facultative anaerobic isolates, clinafloxacin was more active than ciprofloxacin [1]. Notably, 96.2% of nonfastidious gram-negative bacteria were susceptible to clinafloxacin, whereas only 89.3% were susceptible to ciprofloxacin [1].
| Evidence Dimension | In vitro susceptibility |
|---|---|
| Target Compound Data | 96.2% susceptible (nonfastidious gram-negative bacteria) |
| Comparator Or Baseline | Ciprofloxacin: 89.3% susceptible (nonfastidious gram-negative bacteria) |
| Quantified Difference | 6.9% higher susceptibility rate for clinafloxacin |
| Conditions | Broth microdilution and disk diffusion methods against 4,213 clinical isolates from 10 North American medical centers |
Why This Matters
This indicates clinafloxacin retains activity against a greater proportion of clinical isolates, which may be critical for research on drug-resistant infections.
- [1] Fuchs, P. C., Barry, A. L., & Brown, S. D. (1998). In vitro activities of clinafloxacin against contemporary clinical bacterial isolates from 10 North American centers. Antimicrobial Agents and Chemotherapy, 42(5), 1274-1277. View Source
